REACTION_CXSMILES
|
C([Si](C)(C)[C:6]1[N:10]([CH3:11])[C:9]([C:12]2[S:20][C:19]3[C:14](=[N:15][CH:16]=[CH:17][C:18]=3[Cl:21])[CH:13]=2)=[CH:8][N:7]=1)(C)(C)C.Cl>CO.O>[Cl:21][C:18]1[CH:17]=[CH:16][N:15]=[C:14]2[CH:13]=[C:12]([C:9]3[N:10]([CH3:11])[CH:6]=[N:7][CH:8]=3)[S:20][C:19]=12
|
Name
|
2-[2-(tert-Butyl-dimethyl-silanyl)-3-methyl-3H-imidazol-4-yl]-7-chloro-thieno[3,2-b]pyridine
|
Quantity
|
912 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](C1=NC=C(N1C)C1=CC2=NC=CC(=C2S1)Cl)(C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1)C=C(S2)C=2N(C=NC2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 528 mg | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |